molecular formula C24H21N3O4S B2459940 N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-72-9

N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2459940
M. Wt: 447.51
InChI Key: UYVIDEIFSFWTCZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV Activity

The synthesis of new naphthalene derivatives has been explored for their potential anti-HIV activity. Notably, a series of compounds synthesized from naphthalene-derived glycine derivatives showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. Among these, specific derivatives demonstrated potent in vitro inhibition of HIV-1 replication, indicating their potential as new leads in the development of antiviral agents (Hamad et al., 2010).

Molecular Interactions and Stability

Studies on compounds structurally related to N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide have provided insights into their molecular interactions and stability. For instance, investigations into hydrogen, stacking, and halogen bonding in related acetamide compounds have highlighted the significance of noncovalent interactions in stabilizing crystal packing. These studies, which include Hirshfeld surface analysis and 3D energy framework approach, also offer valuable information on the compound's chemical reactivity and stability, as determined by density functional theory (DFT) calculations (Gouda et al., 2022).

Anticancer Potential

Research into heterocyclic derivatives, including those structurally akin to N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, has revealed their potential in cancer therapy. Novel derivatives have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain compounds have demonstrated binding and moderate inhibitory effects across various assays, indicating their potential as anticancer agents (Faheem, 2018).

Antiproliferative Activities

Synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives has been explored for their antiproliferative activities against various human cancer cell lines. Among the synthesized compounds, certain derivatives showed significant activity, especially against nasopharyngeal carcinoma cells, highlighting their potential as antiproliferative agents (I‐Li Chen et al., 2013).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-30-18-12-17(13-19(14-18)31-2)26-22(28)15-32-23-24(29)27(11-10-25-23)21-9-5-7-16-6-3-4-8-20(16)21/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVIDEIFSFWTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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